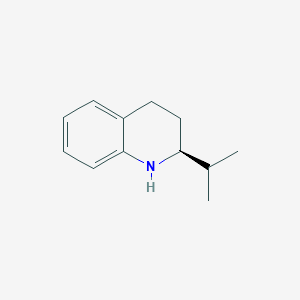![molecular formula C8H7ClN2 B11916510 3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)
3-Chloro-6-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンは、イミダゾ[1,2-a]ピリジンファミリーに属する複素環式芳香族化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学において足場として頻繁に使用されています。イミダゾ[1,2-a]ピリジン環系に3位に塩素原子、6位にメチル基が存在することで、この化合物に独自の化学的特性が与えられます。
2. 製法
合成経路と反応条件
3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンの合成は、通常、適切な前駆体を特定の条件下で環化させることを伴います。一般的な方法の1つは、2-クロロ-3-メチルピリジンを強酸触媒の存在下でホルムアミドと反応させる方法です。反応は中間体の形成を経て進行し、中間体が環化して目的の生成物が得られます。
工業的生産方法
工業的な環境では、3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンの合成は、連続フロー反応器を使用してスケールアップすることができます。これにより、温度や圧力などの反応条件をより適切に制御することができ、最終生成物の収率と純度が高くなります。自動化システムの使用は、人為的エラーのリスクを軽減し、安全性も向上させます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with formamide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
反応の種類
3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強い酸化剤を用いて酸化することができ、対応するN-酸化物の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元された誘導体の生成につながります。
置換: 3位の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 有機溶媒中の過酸化水素またはm-クロロ過安息香酸。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成する主な生成物
酸化: 3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンのN-酸化物。
還元: 塩素原子を水素原子に置換した還元された誘導体。
置換: 塩素原子をさまざまな官能基に置換した置換された誘導体。
4. 科学研究への応用
3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンは、科学研究にいくつかの応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として研究されています。
産業: 特定の電子特性または光学特性を持つ材料の開発に使用されます。
科学的研究の応用
3-Chloro-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節することができます。たとえば、DNA複製または修復に関与する特定の酵素の活性を阻害し、抗増殖効果をもたらす可能性があります。関与する正確な分子経路は、特定の生物学的状況、標的となる生物または細胞の種類によって異なります。
類似化合物との比較
類似化合物
- 6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン
- 2,7-ジメチルイミダゾ[1,2-a]ピリジン
- 3-カルボキシ-6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン
独自性
3-クロロ-6-メチルイミダゾ[1,2-a]ピリジンは、塩素原子とメチル基の特定の位置により独特で、化学反応性と生物活性を影響を与えます。類似の化合物と比較して、分子標的への結合親和性が異なり、異なる生物学的効果をもたらす可能性があります。この独自性により、さまざまな科学分野における研究開発にとって貴重な化合物となります。
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
3-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 |
InChIキー |
DCGPJHYJHBAKKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC=C2Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)




![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)


![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)


